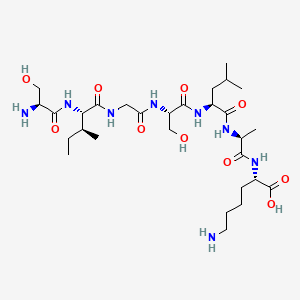

H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The peptide “H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH”, also known as SIGSLAK, is a tryptic peptide originally isolated from E. coli. It contains the active site of penicillin-binding protein 1b . This peptide has found use as a model peptide, for example, in method development for mass spectrometry or chromatography .

Synthesis Analysis

Peptide synthesis involves overcoming two main obstacles. The first is statistical in nature, and the second arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To synthesize a peptide, selective acylation of a free amine is required. This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent, and then selectively activating the designated carboxyl function .Molecular Structure Analysis

The molecular weight of SIGSLAK is 674.8, and its chemical formula is C₂₉H₅₄N₈O₁₀ . The peptide structure can be drawn using tools like PepDraw .Chemical Reactions Analysis

The formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is a key step in peptide synthesis . The basicity and nucleophilicity of amines are substantially reduced by amide formation .Physical And Chemical Properties Analysis

SIGSLAK has a molecular weight of 674.8 and a chemical formula of C₂₉H₅₄N₈O₁₀ . It is recommended to be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Péptido modelo para desarrollo de métodos

SIGSLAK se ha utilizado como un péptido modelo para el desarrollo de métodos en campos como la espectrometría de masas y la cromatografía . Esto implica el uso del péptido para probar y optimizar varias técnicas analíticas, asegurando que puedan identificar y cuantificar con precisión este y otros péptidos similares.

Sitio activo de la proteína 1b de unión a penicilina

El péptido SIGSLAK fue originalmente aislado de E. coli y contiene el sitio activo de la proteína 1b de unión a penicilina . Esta proteína juega un papel crucial en la síntesis de las paredes celulares bacterianas, convirtiéndola en un objetivo para los medicamentos antibióticos. Por lo tanto, estudiar SIGSLAK puede proporcionar información sobre cómo funcionan estos medicamentos y cómo podría desarrollarse la resistencia.

Investigación del gusto

Se ha descubierto que los péptidos similares a SIGSLAK producen un sabor delicioso, similar a la sopa de carne . Estos péptidos, conocidos como "péptidos deliciosos", se han utilizado en la investigación para investigar los sitios activos del sabor y el efecto de la secuencia o la estructura espacial de estos péptidos en sus sabores .

Ciencia de los alimentos

El sabor umami producido por los "péptidos deliciosos" tiene amplias aplicaciones en la ciencia de los alimentos . Se puede utilizar para mejorar el sabor de varios alimentos, proporcionando una alternativa natural a los potenciadores del sabor artificiales.

Investigación antioxidante

Si bien no está directamente relacionado con SIGSLAK, se ha descubierto que los péptidos con estructuras similares tienen propiedades antioxidantes . Estos péptidos pueden proteger las células del daño causado por los radicales libres, lo que podría prevenir enfermedades como el cáncer y las enfermedades cardíacas. La investigación adicional podría revelar si SIGSLAK tiene propiedades similares.

Industria cosmética

Los péptidos antioxidantes también tienen aplicaciones en la industria cosmética . Pueden proteger las células de la piel del daño, lo que podría prevenir los signos del envejecimiento y mejorar la salud de la piel. Si se descubre que SIGSLAK tiene propiedades antioxidantes, podría utilizarse de manera similar.

Mecanismo De Acción

Target of Action

The peptide H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, also known as SIGSLAK, was originally isolated from E. coli and contains the active site of penicillin-binding protein 1b . Penicillin-binding proteins (PBPs) are a group of proteins that are essential for bacterial cell wall synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SIGSLAK. Factors such as pH, temperature, and presence of proteases can affect the stability of the peptide and its ability to interact with its target. Additionally, the presence of other substances, such as salts and glycosaminoglycans, can potentially affect the activity of SIGSLAK .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N8O10/c1-6-16(4)23(37-25(42)18(31)13-38)28(45)32-12-22(40)34-21(14-39)27(44)36-20(11-15(2)3)26(43)33-17(5)24(41)35-19(29(46)47)9-7-8-10-30/h15-21,23,38-39H,6-14,30-31H2,1-5H3,(H,32,45)(H,33,43)(H,34,40)(H,35,41)(H,36,44)(H,37,42)(H,46,47)/t16-,17-,18-,19-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDGQXHVLMKNQC-YUBLKVPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N8O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-methylthieno[2,3-c]pyridine](/img/structure/B568294.png)

![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)

![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)